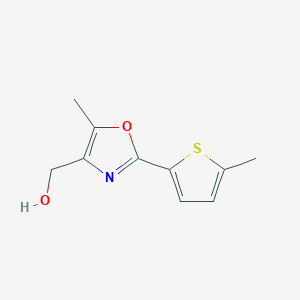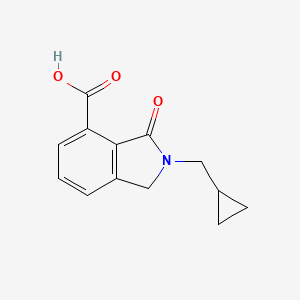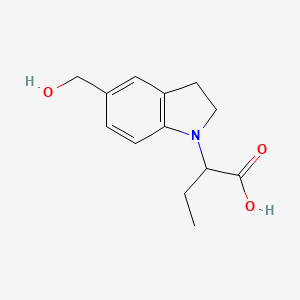
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol
Overview
Description
The compound “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol” appears to contain a cyclopropylmethyl group attached to the 1-position of an imidazole ring, with a methanol group at the 4-position of the imidazole ring. Imidazole rings are aromatic and can participate in various chemical reactions, particularly as a part of larger molecules . Cyclopropyl groups are three-membered carbon rings, which are known for their ring strain and unique reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the five-membered imidazole ring, which contains two nitrogen atoms and is aromatic. The cyclopropylmethyl group would add some steric bulk to the molecule, and the methanol group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which can act as a nucleophile in certain reactions. The methanol group could potentially be deprotonated to form a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The imidazole ring is aromatic and relatively stable, while the cyclopropyl group is strained and can be reactive. The methanol group could contribute to the compound’s solubility in polar solvents .Scientific Research Applications
Environmental Biotechnology: Methanotrophs and Methanol Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, offer a wide array of biotechnological applications due to their ability to convert methane into valuable products like methanol, biopolymers, and lipids. These applications include waste treatment, bioremediation, and the production of biofuels and bioplastics, highlighting the environmental and industrial significance of methanol and methane-utilizing organisms (Strong, Xie, & Clarke, 2015).
Atmospheric Chemistry: Methanol's Role
Methanol is identified as a significant volatile organic compound in the troposphere, playing a crucial role in atmospheric chemistry. The study of terrestrial ecosystem-scale methanol exchange provides insight into methanol's environmental impact, emphasizing the importance of understanding methanol's sources, sinks, and atmospheric interactions for climate modeling and environmental management (Wohlfahrt et al., 2015).
Chemical Processing and Industrial Applications
Methanol is a key feedstock in various chemical processes, including the production of formaldehyde, acetic acid, and olefins. Its role in the synthesis of chemicals and fuels, particularly through methanol-to-olefins processes, underscores its industrial relevance. The development of efficient catalysts and processes for methanol production and conversion is an active area of research, aiming to improve the sustainability and efficiency of chemical manufacturing (Cybulski, 1994).
Fuel Cell Technology: Methanol as a Fuel Source
The application of methanol in fuel cells, specifically in direct methanol fuel cells (DMFCs), is a promising area for renewable energy technology. Methanol serves as a convenient, high-energy-density fuel that can be directly converted into electricity, offering a cleaner alternative to fossil fuels for portable power and transportation (Hampson, Willars, & Mcnicol, 1979).
Postharvest Technology: Ethylene-action Inhibition
The use of methanol-related compounds, such as 1-methylcyclopropene (1-MCP), in agriculture to inhibit ethylene action extends the shelf life of fruits and vegetables by delaying ripening and senescence. This application is critical in reducing postharvest losses, ensuring food security, and improving the economic viability of agricultural products (Watkins, 2006).
properties
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-8-4-10(6-9-8)3-7-1-2-7/h4,6-7,11H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVSMVLSJMOMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



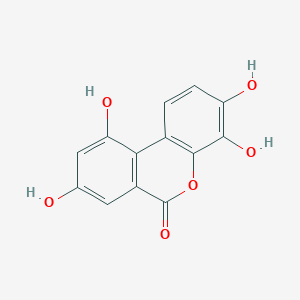
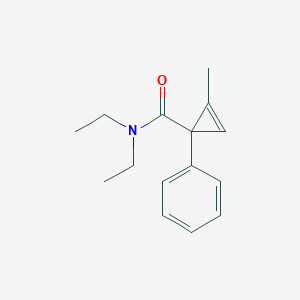
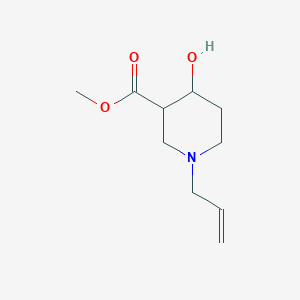
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)


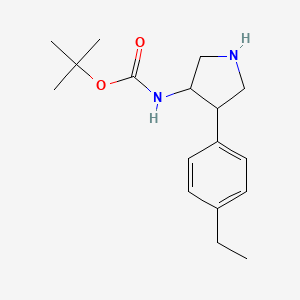
![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
